2-allyl-N,N-dimethylbenzamide CAS 117195-26-3 chemical properties
2-allyl-N,N-dimethylbenzamide CAS 117195-26-3 chemical properties
2-Allyl-N,N-dimethylbenzamide (CAS 117195-26-3): A Technical Guide to Ru(II)-Catalyzed C–H Functionalization and Synthetic Utility
Executive Summary
In the landscape of late-stage functionalization and medicinal chemistry, the precise installation of versatile functional groups onto aromatic scaffolds is a critical objective. 2-Allyl-N,N-dimethylbenzamide (CAS 117195-26-3) represents a highly valuable synthetic building block, characterized by an ortho-allyl group and a tertiary amide directing group. The allyl moiety serves as a dynamic handle for downstream transformations—such as epoxidation, cross-metathesis, and cyclization—enabling the rapid construction of complex heterocycles and pharmaceutical precursors. This guide dissects the physicochemical properties, the mechanistic causality of its synthesis via Ruthenium(II)-catalyzed C–H allylation, and provides a field-proven, self-validating experimental protocol.
Physicochemical & Spectral Profiling
Before utilizing 2-allyl-N,N-dimethylbenzamide in complex synthetic pathways, establishing a rigorous analytical baseline is mandatory. The tertiary amide prevents unwanted N-allylation side reactions, while the terminal alkene provides a distinct spectroscopic signature[1].
Table 1: Quantitative Chemical and Spectral Data
| Property | Specification / Value |
|---|---|
| IUPAC Name | N,N-dimethyl-2-(prop-2-en-1-yl)benzamide |
| CAS Number | 117195-26-3 |
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| Physical Appearance | Colorless to pale yellow oil[2] |
| High-Resolution MS (ESI) | Calculated for C12H16NO+ [M+H]+: 190.1226, Found: 190.1228[3] |
| 1H NMR (CDCl3, 400 MHz) | δ 2.81 (s, 3H), 3.11 (s, 3H), 3.39 (brs, 2H), 5.04-5.09 (m, 2H), 5.91 (ddt, J = 17.2, 10.3, 6.3 Hz, 1H), 7.16-7.31 (m, 4H)[3] |
| 13C NMR (CDCl3, 100 MHz) | δ 34.6, 37.3, 38.8, 116.1, 126.0, 126.3, 128.9, 129.8, 136.4, 136.5, 136.5, 171.3[3] |
Mechanistic Causality in Ru(II)-Catalyzed C–H Allylation
The synthesis of 2-allyl-N,N-dimethylbenzamide is most efficiently achieved via transition-metal-catalyzed ortho-C–H activation[4]. While Palladium and Rhodium catalysts are common, Ruthenium(II) complexes (specifically [Ru(p-cymene)Cl2]2) are prioritized for this transformation due to their orthogonal reactivity and high affinity for weakly coordinating oxygen-based directing groups like amides[5].
The Causality of the Catalytic Cycle:
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Catalyst Activation: The precatalyst [Ru(p-cymene)Cl2]2 is treated with a halide abstractor (e.g., AgSbF6 ). Removing the chloride ligands generates a highly electrophilic, cationic Ru(II) species, which is essential for engaging the weakly basic amide oxygen[4].
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Substrate Coordination & C–H Cleavage: The N,N-dimethylamide group coordinates to the Ru(II) center. The addition of acetate sources (like Cu(OAc)2 ) facilitates a Concerted Metalation-Deprotonation (CMD) pathway. The acetate ligand acts as an internal base, abstracting the ortho-proton while the Ru–C bond forms, yielding a stable 5-membered ruthenacycle[5].
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Allyl Insertion & Decarboxylation: Allyl methyl carbonate is deliberately chosen over allyl halides. It coordinates to the Ru center, followed by transmetalation. The crucial driving force here is irreversible decarboxylation —the loss of CO2 and methanol pushes the reaction thermodynamically forward, preventing reversible side reactions and catalyst poisoning[5].
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Reductive Elimination: The product is released, and the active Ru(II) catalyst is regenerated to close the cycle.
Figure 1: Catalytic cycle of Ru(II)-mediated ortho-C-H allylation of N,N-dimethylbenzamide.
Self-Validating Synthetic Methodology
To ensure reproducibility, the following protocol integrates internal validation mechanisms. By utilizing tetradecane as an internal standard, researchers can monitor reaction kinetics in real-time without destructive workups[4].
Reagents Required:
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Substrate: N,N-dimethylbenzamide (0.3 mmol, 44.7 mg)
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Catalyst: [Ru(p-cymene)Cl2]2 (5 mol %, 9.2 mg)
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Halide Abstractor: AgSbF6 (20 mol %, 20.6 mg)
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Oxidant/Base Additive: Cu(OAc)2 (2.0 equiv, 108 mg)
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Allylating Agent: Allyl methyl carbonate (2.0 equiv, 69.6 mg)
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Internal Standard: Tetradecane (0.3 mmol, 59.5 mg)
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Solvent: Anhydrous THF (1.0 mL)
Step-by-Step Execution:
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Inert Atmosphere Preparation: To prevent oxidative degradation of the Ru(II) intermediate and unwanted homocoupling, dry an oven-baked sealed tube and purge with Argon for 15 minutes.
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Reagent Charging: Add the substrate, [Ru(p-cymene)Cl2]2, AgSbF6 , and Cu(OAc)2 into the tube. Causality note: AgSbF6 is highly hygroscopic; weigh this rapidly or inside a glovebox to maintain its efficacy as a chloride abstractor[4].
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Solvent and Reactant Addition: Inject anhydrous THF, followed by allyl methyl carbonate and tetradecane. Seal the tube securely.
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Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously for 20 hours[4].
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In-Process Validation (Kinetic Tracking): At t=5,10,15, and 20 minutes, extract a 10 μL aliquot, dilute in 100 μL EtOAc, and inject into a GC-MS. Validation metric: The reaction is proceeding correctly if the ratio of the substrate peak to the tetradecane peak decreases, while a new peak at m/z=189 emerges proportionately[4].
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Workup and Purification: Cool the mixture to room temperature, dilute with 3 mL EtOAc, and filter through a short pad of Celite to remove copper and ruthenium salts. Concentrate the filtrate in vacuo.
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Isolation: Purify the crude residue via flash column chromatography (silica gel, n-hexanes/EtOAc gradient) to afford 2-allyl-N,N-dimethylbenzamide[4].
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Final Validation: Run a 1H NMR spectrum. The disappearance of one aromatic proton and the appearance of a distinct multiplet at δ 5.91 ppm (1H, terminal alkene CH) and a doublet of doublets at δ 5.04-5.09 ppm (2H, terminal alkene CH2 ) confirms successful ortho-allylation[3].
Strategic Utility in Drug Development
In medicinal chemistry, the N,N-dimethylamide group is not merely a directing group; it is a stable structural motif often found in pharmacophores due to its resistance to enzymatic hydrolysis. The newly installed ortho-allyl group in 2-allyl-N,N-dimethylbenzamide acts as a versatile linchpin:
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Isochroman Synthesis: The allyl group can undergo Wacker-type oxidation or epoxidation followed by intramolecular nucleophilic attack by the amide oxygen, generating isochroman derivatives—core structures in numerous naturally occurring antibiotics and antifungal agents[6].
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Cross-Metathesis: Utilizing Grubbs' catalysts, the terminal alkene can be coupled with complex functionalized olefins to rapidly extend the carbon framework without disturbing the aromatic core.
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Hydrogenation/Hydroboration: The double bond can be stereoselectively reduced or converted into a primary alcohol, providing a scaffold for further library generation in structure-activity relationship (SAR) studies.
References
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- The Royal Society of Chemistry 2. - Synlett (Thieme Connect)
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- AWS / The Royal Society of Chemistry
Sources
- 1. 117195-26-3|2-Allyl-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
